![molecular formula C14H18FN3O2 B2795107 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one CAS No. 2097921-64-5](/img/structure/B2795107.png)
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one, commonly known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first discovered in the 1990s by scientists at the pharmaceutical company Novartis, who were searching for new treatments for autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
S-1 in Gastric Cancer
S-1 is a novel oral fluoropyrimidine that has shown promise in treating gastric cancer due to its ability to maintain high 5-FU concentrations in blood for extended periods. This drug has demonstrated tolerability and safety in patients with gastric cancer and is being evaluated for its survival benefits in advanced stages of the disease. S-1's potential in adjuvant chemotherapy and its combination with other chemotherapeutic agents are areas of ongoing research, indicating its broad application in gastric cancer treatment (Maehara, 2003).
Pharmacogenetics of Dihydropyrimidine Dehydrogenase
The toxicity of fluoropyrimidines, a cornerstone in colorectal cancer treatment, is significantly associated with the activity of dihydropyrimidine dehydrogenase (DPD). Research has identified genetic polymorphisms that affect DPD activity and, consequently, fluoropyrimidine metabolism, highlighting the importance of pharmacogenetic testing to personalize treatment and avoid severe adverse reactions (Falvella et al., 2015).
Efficacy and Safety of S-1 in Colorectal Cancer
S-1's efficacy in colorectal cancer, both as a standalone treatment and in combination with other drugs, has been a subject of clinical research. The findings suggest that S-1, with its unique composition and pharmacokinetic profile, offers a viable alternative to traditional chemotherapy, potentially improving patient outcomes with fewer side effects (Miyamoto et al., 2014).
Oral Fluoropyrimidines: Toxicities and Clinical Applications
The development of oral fluoropyrimidines marks a significant advance in chemotherapy, offering patients convenience and a potentially improved safety profile compared to intravenous formulations. However, their use requires careful consideration of dosing, administration schedules, and patient-specific factors to optimize treatment outcomes while minimizing adverse effects (Macdonald, 1999).
Eigenschaften
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylbut-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2/c1-10(2)6-13(19)18-5-3-4-12(9-18)20-14-16-7-11(15)8-17-14/h6-8,12H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTNIGATJDMXKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.